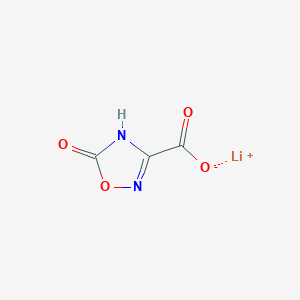![molecular formula C24H21N3O5 B2818964 benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate CAS No. 923139-33-7](/img/no-structure.png)
benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a methoxybenzyl group, and a pyrido[3,2-d]pyrimidin-1(2H)-yl]acetate group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups suggests that the molecule could have a complex three-dimensional structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the benzyl and methoxybenzyl groups could potentially undergo reactions such as nucleophilic substitution or free radical bromination . The pyrido[3,2-d]pyrimidin-1(2H)-yl]acetate group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Derivative Development
The synthesis of novel compounds, including those similar to the requested compound, has been explored for their potential applications in medicinal chemistry and materials science. For example, El Bouakher et al. (2013) presented an efficient synthesis leading to novel bis-functionalized pyrido-1,4-diazepines, which could offer pathways to a library of new compounds for further research El Bouakher et al., 2013.
Drug Design and Selectivity
Investigations into the structural determinants of selectivity for compounds targeting human enzymes highlight the importance of understanding the molecular architecture for the development of therapeutic agents. Ruiz et al. (2015) identified lead compounds with selective targeting capabilities, demonstrating the role of substituents in achieving enzyme specificity, which is crucial for the development of more efficient drugs Ruiz et al., 2015.
Antibacterial and Cytotoxicity Studies
Research into the antibacterial and cytotoxic properties of p-methoxybenzyl-substituted and benzyl-substituted compounds has shown significant potential. Patil et al. (2010) synthesized N-heterocyclic carbene-silver complexes and evaluated their antibacterial activity and cytotoxicity, providing insights into the development of new antimicrobial and anticancer agents Patil et al., 2010.
Novel Synthesis Methods
Innovative synthesis methods for heterocyclic compounds are crucial for expanding the chemical space of potential therapeutic agents. Osyanin et al. (2014) proposed a novel method for synthesizing chromenopyrimidine diones, which are important in pharmaceutical chemistry for their diverse biological activities Osyanin et al., 2014.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form 3-(4-methoxybenzyl)-2,4-dioxobutanoic acid ethyl ester. This intermediate is then reacted with guanidine to form 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetic acid ethyl ester, which is finally benzylated to yield the target compound.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "guanidine", "benzyl chloride", "sodium hydroxide", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide and ethanol to form 3-(4-methoxybenzyl)-2,4-dioxobutanoic acid ethyl ester.", "Step 2: Reaction of 3-(4-methoxybenzyl)-2,4-dioxobutanoic acid ethyl ester with guanidine in ethanol to form 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetic acid ethyl ester.", "Step 3: Benzylation of 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetic acid ethyl ester with benzyl chloride in the presence of sodium hydroxide and diethyl ether to yield benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate." ] } | |
| 923139-33-7 | |
Molekularformel |
C24H21N3O5 |
Molekulargewicht |
431.448 |
IUPAC-Name |
benzyl 2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetate |
InChI |
InChI=1S/C24H21N3O5/c1-31-19-11-9-17(10-12-19)14-27-23(29)22-20(8-5-13-25-22)26(24(27)30)15-21(28)32-16-18-6-3-2-4-7-18/h2-13H,14-16H2,1H3 |
InChI-Schlüssel |
QDILNFOBTSKPPF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)OCC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2818882.png)
![Methyl 1-benzyl-5-[2-(methoxycarbonyl)phenyl]-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2818883.png)




![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2818891.png)
![4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2818892.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2818893.png)

![4-[benzyl(methyl)amino]-N-(3-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2818899.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2818903.png)

